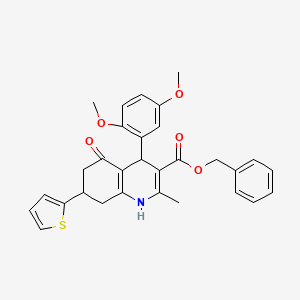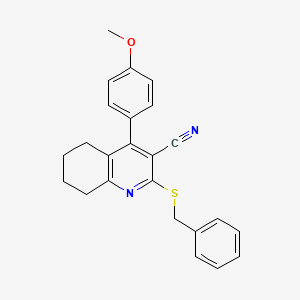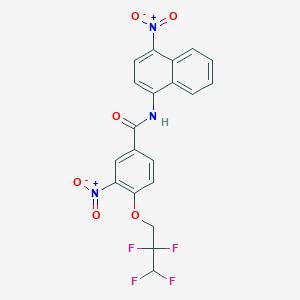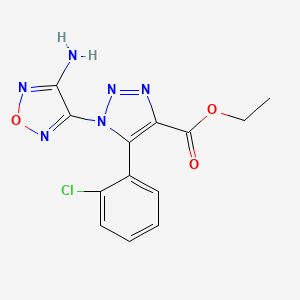
6,6'-(4-amino-4H-1,2,4-triazole-3,5-diyl)bis(N,N,N',N'-tetramethyl-1,3,5-triazine-2,4-diamine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-{4-AMINO-5-[4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]-4H-1,2,4-TRIAZOL-3-YL}-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]-N,N-DIMETHYLAMINE is a complex organic compound characterized by multiple triazine and triazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-{4-AMINO-5-[4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]-4H-1,2,4-TRIAZOL-3-YL}-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]-N,N-DIMETHYLAMINE typically involves multi-step organic synthesis. The process begins with the preparation of the triazine and triazole intermediates, followed by their coupling under controlled conditions. Common reagents include dimethylamine and various triazine derivatives. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-{4-AMINO-5-[4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]-4H-1,2,4-TRIAZOL-3-YL}-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]-N,N-DIMETHYLAMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield triazine oxides, while substitution reactions can produce various substituted triazine derivatives.
Scientific Research Applications
N-[4-{4-AMINO-5-[4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]-4H-1,2,4-TRIAZOL-3-YL}-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]-N,N-DIMETHYLAMINE has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[4-{4-AMINO-5-[4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]-4H-1,2,4-TRIAZOL-3-YL}-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]-N,N-DIMETHYLAMINE involves its interaction with specific molecular targets and pathways. The compound’s triazine and triazole rings allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, contributing to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- **N-[4-{4-AMINO-5-[4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]-4H-1,2,4-TRIAZOL-3-YL}-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]-N,N-DIMETHYLAMINE shares similarities with other triazine and triazole derivatives, such as:
- 2,4,6-Tris(dimethylamino)-1,3,5-triazine
- 4-Amino-1,2,4-triazole
Uniqueness
What sets N-[4-{4-AMINO-5-[4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]-4H-1,2,4-TRIAZOL-3-YL}-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]-N,N-DIMETHYLAMINE apart is its unique combination of triazine and triazole rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C16H26N14 |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
6-[4-amino-5-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-1,2,4-triazol-3-yl]-2-N,2-N,4-N,4-N-tetramethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C16H26N14/c1-26(2)13-18-9(19-14(22-13)27(3)4)11-24-25-12(30(11)17)10-20-15(28(5)6)23-16(21-10)29(7)8/h17H2,1-8H3 |
InChI Key |
IJOGGRFLNZNYSG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)C2=NN=C(N2N)C3=NC(=NC(=N3)N(C)C)N(C)C)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[2-Chloro-1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]sulfanyl}benzene-1,3-diol](/img/structure/B11084927.png)
![3-amino-N-(1,3-benzodioxol-5-yl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11084936.png)
![4-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]-2-methoxyphenyl naphthalene-1-carboxylate](/img/structure/B11084938.png)
![ethyl 4-[3-{[4-(ethoxycarbonyl)phenyl]amino}-5-(3-ethoxy-4-hydroxyphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B11084939.png)

![3,4-Dichlorophenyl [(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]sulfamate](/img/structure/B11084944.png)

![N-(2,5-dimethylphenyl)-2-{[3-(3-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B11084961.png)
![2-[2-(3,4-diethoxyphenyl)ethyl]-5-nitro-2H-indazole](/img/structure/B11084974.png)



![2-{3-[2-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11084987.png)
![N-(4-chlorophenyl)-2-{3-[2-(4-fluorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B11084990.png)
